Cynaropicrin

Overview

Description

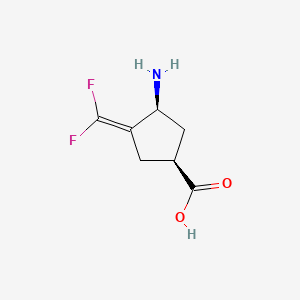

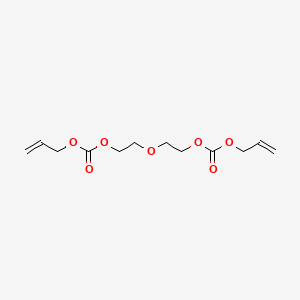

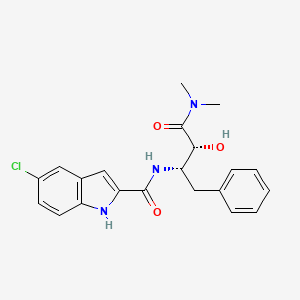

Cynaropicrin is a sesquiterpene lactone of the guaianolide type found mainly in leaves of artichoke plants . It is one of the compounds that gives the artichoke its characteristic bitterness . It exhibits a large diversity of bioactivities and shows properties such as anti-inflammatory, antifeedant and activation of bitter sensory receptors . Despite its pharmacologically beneficial properties, it can be toxic in higher doses .

Synthesis Analysis

Cynaropicrin is synthesized in the leaves of the artichoke plant and was found to accumulate in the trichomes . The first total synthesis of cynaropicrin was achieved starting from (S)-α-pinene . The synthesis involved a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction .Molecular Structure Analysis

Cynaropicrin has a 5-7-5 fused tricyclic skeleton and contains two hydroxyl groups on each side of the molecule, allowing it to form a homopolymer . Its γ-butyrolactone ring is involved in most of its biological functions . The unsaturated carbonyl group on the lactone ring allows for nucleophilic Michael addition .Chemical Reactions Analysis

The first total synthesis of cynaropicrin involved a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction .Physical And Chemical Properties Analysis

Cynaropicrin is soluble in water and has no violations of the rule of five . It has a 5-7-5 fused tricyclic skeleton, six chiral centers, and four exo-olefins .Scientific Research Applications

Anti-Tumor Properties

Cynaropicrin has shown promising cytotoxicity against various human tumor cell lines, indicating its potential as an anti-tumor agent. Studies have reported its effectiveness against SK-MEL-2 and SK-OV-3 human tumor cell lines with significant ED 50 values .

Anti-Inflammatory Effects

Research suggests that cynaropicrin may have intestinal anti-inflammatory effects, which could be beneficial in treating conditions like colitis in mice models .

Anti-CRC Therapy

Cynaropicrin has been studied for its potential in anti-CRC (Colorectal Cancer) therapy. The compound’s effect on the leukemia inhibitory factor receptor/signal transducers and activators of transcriptions (LIFR/STATs) signaling axis is of particular interest in the field of cancer research .

Activation of Bitter Sensory Receptors

Approximately 80% of the characteristic bitter taste of artichoke is attributed to cynaropicrin. This is associated with the activation of bitter sensory receptors, which could have implications for food science and nutrition .

Pharmacological Properties

Cynaropicrin possesses a range of pharmacological properties, including anti-hepatitis C virus, anti-parasitic, antispasmodic, and anti-photoaging agent activities. Its broad spectrum of biological activities makes it a compound of interest for various therapeutic applications .

Accumulation in Plant Trichomes

Studies have found that cynaropicrin predominantly accumulates in the trichomes of plants rather than in the apoplastic cavity fluids. This localization is significant for understanding the biosynthesis and storage of secondary metabolites in plants .

Mechanism of Action

Target of Action

Cynaropicrin, a sesquiterpene lactone, has been found to interact with several targets. It has shown potential activity against all genotypes of the hepatitis C virus (HCV) . It also interacts with tubulin and c-Myc-related signaling . Furthermore, it has been found to inhibit the bacterial enzyme MurA, which is vital for bacterial cells as this enzyme is responsible for the first step in the cytoplasmic biosynthesis of peptidoglycan precursor molecules .

Mode of Action

Cynaropicrin interacts with its targets in various ways. It dose-dependently reduces c-Myc expression and transcriptional activity, which is associated with significant downregulation of STAT3, AKT, and ERK1/2 . It also covalently binds to the thiol group of Cys115 through a Michael addition reaction . Moreover, it has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) in RAW264.7 cells .

Biochemical Pathways

Cynaropicrin affects several biochemical pathways. It has been associated with the suppression of the key pro-inflammatory NF-κB pathway . It also disrupts the microtubule network . Furthermore, it has been found to regulate STAT3 function through the induction of redox-dependent post-translational modification of STAT3 .

Result of Action

Cynaropicrin has various molecular and cellular effects. It exerts potent cytotoxicity against a panel of nine multiple myeloma (MM) cell lines and two leukemia cell lines . It also promotes DNA damage in AMO1 cells leading to PAR polymer production by PARP1 hyperactivation, resulting in a novel form of cell death, parthanatos . Furthermore, it has been found to inhibit nitric oxide (NO) production and/or iNOS induction .

Action Environment

Environmental factors can influence the action of cynaropicrin. For instance, the anti-photoaging effect of cynaropicrin has been linked to its ability to prevent UVB-induced photoaging . .

Safety and Hazards

Future Directions

Cynaropicrin has attracted attention in recent years as a potential anticancer drug . It has numerous attractive biological activities including the inhibition of NF-κB activation, antihepatitis C activity, and antitrypanosomal activity . It is a promising bioactive natural product that, with minor hit-to-lead optimization, might be developed as a drug for HCV .

properties

IUPAC Name |

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSCYOFDKADJDJ-NQLMQOPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957143 | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cynaropicrin | |

CAS RN |

35730-78-0 | |

| Record name | Cynaropicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynaropicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cynaropicrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYNAROPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]-](/img/structure/B1669577.png)

![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B1669585.png)